molecular formula C17H17N B14113427 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole

Cat. No.: B14113427
M. Wt: 235.32 g/mol
InChI Key: OWZFPLIJLWVQGQ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Advanced Chemical Research

Indole and its derivatives are ubiquitous in nature and are integral components of many biologically active compounds. google.com The indole nucleus is found in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. tezu.ernet.in This prevalence in biological systems has made the indole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active pharmaceutical ingredients.

The significance of the indole scaffold extends to several key areas of advanced chemical research:

Medicinal Chemistry: A vast number of synthetic indole derivatives have been developed with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. bldpharm.com The ability to modify the indole core at various positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

Materials Science: Indole-based polymers and dyes have garnered interest for their unique photophysical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes for biological imaging.

Agrochemicals: Certain indole derivatives have been developed as herbicides, fungicides, and plant growth regulators, highlighting the versatility of this chemical scaffold in addressing agricultural challenges. biosynth.com

The substitution at the nitrogen atom of the indole ring is a particularly effective strategy for modulating the properties of the resulting molecule. The N-substituent can influence the compound's steric and electronic profile, which in turn can impact its biological target engagement and material properties.

Historical Context of N-Arylated Indole Synthesis and Applications

The synthesis of N-arylated indoles, where an aromatic group is attached to the indole nitrogen, has been a subject of extensive research for over a century. The development of efficient methods for the formation of the C-N bond between the indole nitrogen and an aryl group has been a key focus.

Historically, the Ullmann condensation , first reported in the early 20th century, was one of the primary methods for N-arylation. googleapis.com This reaction typically involves the copper-catalyzed coupling of an aryl halide with an indole in the presence of a base at high temperatures. researchgate.net While foundational, the classical Ullmann reaction often required harsh reaction conditions and stoichiometric amounts of copper, limiting its substrate scope and functional group tolerance. googleapis.com

A significant advancement in N-arylation chemistry came with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . google.com This reaction, which gained prominence in the 1990s, utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines (including indoles) with aryl halides under much milder conditions than the Ullmann condensation. nih.gov The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad substrate scope, high efficiency, and functional group tolerance. bldpharm.com

More recently, significant improvements to copper-catalyzed N-arylation methods have been made. The use of various ligands, such as diamines, has allowed for these reactions to be carried out under milder conditions, making copper-catalyzed methods a cost-effective and practical alternative to palladium-based systems. researchgate.netnih.gov

The application of these synthetic methods has enabled the preparation of a wide array of N-arylindoles with important applications. For instance, the antipsychotic drug Sertindole features an N-arylindole moiety, underscoring the relevance of this structural motif in drug discovery. google.com

Scope and Research Rationale for Investigating 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole

The specific compound, 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, represents a unique combination of structural features within the broader class of N-arylindoles. The rationale for its investigation can be understood by considering the individual components of the molecule:

7-Methylindole (B51510) Core: The presence of a methyl group at the 7-position of the indole ring can influence the molecule's conformation and interaction with biological targets. This substitution can also impact the electronic properties of the indole ring system.

N-(3,5-Dimethylphenyl) Substituent: The 3,5-dimethylphenyl group attached to the indole nitrogen introduces a specific steric and electronic profile. The meta-disposed methyl groups can influence the rotational barrier around the C-N bond and potentially direct the molecule's binding to specific protein pockets.

While specific research dedicated solely to 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from the broader context of N-arylindole research. The investigation of this compound could be aimed at:

Exploring Structure-Activity Relationships (SAR): By synthesizing and evaluating a series of N-arylindoles with varying substitution patterns on both the indole core and the N-aryl ring, researchers can systematically probe how these changes affect a particular biological activity. 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole would be a valuable data point in such a study.

Developing Novel Therapeutic Agents: Given the wide range of biological activities exhibited by N-arylindoles, this compound could be a candidate for screening in various disease models, such as cancer, inflammation, or infectious diseases.

Investigating as a Synthetic Intermediate: This compound could serve as a key building block in the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science.

The following table provides a summary of the basic chemical information for 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole.

PropertyValue
IUPAC Name 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole
CAS Number 360045-10-9
Molecular Formula C₁₇H₁₇N
Molecular Weight 235.33 g/mol

Due to the limited availability of specific experimental data in the scientific literature, a detailed discussion of the research findings for this particular compound is not possible at this time. However, the general principles of N-substituted indole chemistry provide a strong foundation for understanding its potential significance and avenues for future investigation.

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-7-methylindole

InChI

InChI=1S/C17H17N/c1-12-9-13(2)11-16(10-12)18-8-7-15-6-4-5-14(3)17(15)18/h4-11H,1-3H3

InChI Key

OWZFPLIJLWVQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN2C3=CC(=CC(=C3)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 3,5 Dimethylphenyl 7 Methyl 1h Indole and Its Derivatives

Established Routes for N-Arylation of Indoles

The N-arylation of indoles is a cornerstone of modern organic synthesis, providing access to a vast array of functional molecules. The primary methods to achieve this transformation can be categorized into metal-catalyzed and metal-free protocols.

Copper-Catalyzed N-Arylation Approaches

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, represents one of the oldest and most reliable methods for forming C-N bonds. rsc.orgresearchgate.net These reactions typically involve the coupling of an N-H containing compound, such as 7-methyl-1H-indole, with an aryl halide in the presence of a copper catalyst and a base. rsc.orgresearchgate.net

Early iterations of this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, significant advancements have been made through the development of sophisticated ligand systems that facilitate the catalytic cycle, allowing for milder reaction conditions and lower catalyst loadings. organic-chemistry.org Ligands such as 1,10-phenanthroline (B135089), trans-1,2-cyclohexanediamine, and various amino acids have proven effective in improving the efficiency and scope of the reaction. researchgate.netorganic-chemistry.orgnih.gov The choice of base, solvent, and copper source (e.g., CuI, Cu₂O, Cu(0)) are all critical parameters that must be optimized for a given substrate pair. rsc.orgnih.gov For instance, a study on the synthesis of N-phenyl-1H-indazoles found that CuI provided the best performance among several copper sources, and 1,10-phenanthroline was a superior ligand compared to N,N'-dimethylethanolamine or trans-1,2-diaminocyclohexane. nih.gov

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of N-Heterocycles

Copper SourceLigandBaseSolventTemperature (°C)Reference
CuI1,10-phenanthrolineK₃PO₄EthanolMicrowave rsc.org
CuItrans-1,2-cyclohexanediamineK₃PO₄Toluene110 organic-chemistry.org
Cu₂OTBAB (Phase Transfer Catalyst)K₃PO₄Water130 rsc.org
CuIBenzotriazol-1-ylmethanolK-O-tBuDMSO120 researchgate.net

Palladium-Catalyzed N-Arylation Methods (e.g., Buchwald-Hartwig Amination Analogues)

Palladium-catalyzed N-arylation, most notably the Buchwald-Hartwig amination, has emerged as a highly versatile and general method for C-N bond formation. rsc.orgnih.gov This methodology offers several advantages over copper catalysis, including often milder reaction conditions, broader substrate scope, and higher functional group tolerance. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the indole (B1671886) anion, and reductive elimination to furnish the N-arylindole product and regenerate the catalyst.

The success of this reaction is heavily dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are typically required to promote both the oxidative addition and the final reductive elimination steps. nih.gov A variety of substituted indoles can be efficiently coupled with aryl iodides, bromides, chlorides, and triflates using this catalyst system. nih.gov The selection of the appropriate base and solvent is also crucial for achieving high yields.

Table 2: Ligands and Conditions for Palladium-Catalyzed N-Arylation of Indoles

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃Bulky, electron-rich phosphinesNaO-tBuTolueneRT - 100 nih.gov
Pd Nanoparticles on SWCNTNoneEt₃NDMF110 researchgate.net
Palladacycle PrecatalystExpanded-ring NHCNot specifiedNot specifiedNot specified researchgate.net
Pd(OAc)₂Dihydroxyterphenylphosphine (DHTP)LiO-tBuDioxane100 nih.govresearchgate.net

Metal-Free N-Arylation Protocols

While highly effective, metal-catalyzed reactions can suffer from drawbacks such as the cost and toxicity of the metal and the need for ligand synthesis. This has spurred the development of metal-free N-arylation methods. nih.govmdpi.comrsc.org These protocols often proceed through different mechanistic pathways, including those involving aryne intermediates or radical processes. nih.govsci-hub.se

One approach involves the reaction of indoles with aryl halides in the presence of a strong base like potassium tert-butoxide (KOtBu) in a solvent such as DMSO. nih.gov The success of such transformations can be highly dependent on the exclusion of oxygen. nih.govsci-hub.se Other strategies may utilize photochemical activation, where electron-donor-acceptor (EDA) complexes between an indole enolate and an aryl halide initiate a radical chain mechanism upon irradiation with visible light. rsc.org While these methods offer an attractive alternative to transition metal catalysis, they may have a more limited substrate scope and can sometimes lead to mixtures of regioisomers (e.g., C3-arylation instead of N-arylation). nih.gov

Synthesis of the 7-Methyl-1H-indole Core Precursor

The synthesis of the 7-methyl-1H-indole core is a critical first step. Several classic indole syntheses can be adapted for this purpose. One common method is the Fischer indole synthesis, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. For 7-methyl-1H-indole, this would typically involve the reaction of o-tolylhydrazine (B1593758) with a suitable acetaldehyde (B116499) equivalent.

Another effective method involves the cyclization of appropriately substituted anilines. For example, 7-methylindole (B51510) can be prepared from 2,6-dimethylformanilide through a reaction with potassium ethoxide. wikipedia.org Other routes start from 2-methylaniline (o-toluidine), which can be converted to N-hydroxyethyl-2-methylaniline and subsequently cyclized to yield 7-methylindole. guidechem.comchemicalbook.com A different approach begins with a substituted ortho-nitrotoluene, which is first converted to a 2-nitro-β-dimethylaminostyrene derivative. This intermediate is then reductively cyclized using reagents like iron powder in acetic acid to furnish the 7-methyl-1H-indole product. guidechem.com

Synthesis of the 3,5-Dimethylphenyl Halide Precursor

The second key precursor is an activated 3,5-dimethylphenyl group, typically a halide such as 1-bromo- or 1-iodo-3,5-dimethylbenzene. These compounds can be prepared from commercially available 3,5-dimethylaniline (B87155) via the Sandmeyer reaction. This two-step process involves the diazotization of the aniline (B41778) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) halide (CuBr or CuI) to introduce the corresponding halogen.

Alternatively, direct halogenation of m-xylene (B151644) can be employed. However, this can lead to mixtures of isomers and potential side-chain halogenation, requiring careful control of reaction conditions and purification of the desired product. A more controlled approach involves the acylation of m-xylene to form 3,5-dimethyl acetophenone, which can then be subjected to further transformations. google.com The synthesis of vinyl halides and gem-dihalides can also be achieved under mild conditions using triphenyl phosphite-halogen-based reagents on corresponding ketones and aldehydes. researchgate.net

Optimization of Reaction Conditions for Compound Formation

The final step is the coupling of 7-methyl-1H-indole with the 3,5-dimethylphenyl halide. The optimization of this specific reaction is crucial to maximize the yield and purity of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole. This process involves systematically varying several parameters, including the catalyst system (metal and ligand), base, solvent, temperature, and reaction time.

A model optimization study for the N-arylation of indole with an aryl halide demonstrates the typical workflow. researchgate.netresearchgate.net The reaction would be screened using various combinations of catalysts (e.g., CuI, Pd(OAc)₂), ligands (e.g., phosphines, diamines), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N), and solvents (e.g., Toluene, Dioxane, DMF, DMSO). The temperature is also a critical variable, with initial trials often run at elevated temperatures (e.g., 80-120 °C) to ensure the reaction proceeds. researchgate.net The results of these screening experiments, often presented in a tabular format, guide the selection of the optimal conditions. For instance, in a palladium-catalyzed N-arylation of indole with iodobenzene, a combination of 0.2 mol% Pd catalyst and 2 equivalents of Et₃N in DMF at 110 °C for 6 hours was found to be optimal, affording a 98% conversion. researchgate.net The absence of the palladium catalyst resulted in no reaction, highlighting its essential role. researchgate.net

Table 3: Example Optimization for N-Arylation of Indole with Iodobenzene

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1SWCNT-Met/Pd (0.3)Et₃N (2)DMF110698 researchgate.net
2SWCNT-Met/Pd (0.2)Et₃N (2)DMF110698 researchgate.net
3SWCNT-Met/Pd (0.1)Et₃N (2)DMF110660 researchgate.net
4SWCNT-Met/Pd (0.2)NoneDMF1106Low Yield researchgate.net
5SWCNT-Met/Pd (0.2)K₂CO₃ (2)DMF110680 researchgate.net
6SWCNT-Met/Pd (0.2)Et₃N (2)Toluene110655 researchgate.net
7SWCNT-Met/Pd (0.2)Et₃N (2)DMF80675 researchgate.net
8NoneEt₃N (2)DMF1106No Reaction researchgate.net

Data adapted from a study on palladium nanoparticles for N-arylation of indoles. researchgate.net

This systematic approach allows for the fine-tuning of the reaction to achieve the efficient synthesis of the target compound, 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole.

Catalyst and Ligand Screening

Research into N-arylation of indoles and other N-heterocycles has shown that both the palladium precursor and the ligand structure are key variables. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.net However, the ligand is often the most critical component for achieving high yields.

Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated Pd(0) species. Ligands such as Xantphos, with its wide bite angle, have proven effective in reducing reaction times and improving yields in amination reactions. researchgate.netacs.org Other frequently employed ligands include BINAP, triphenylphosphine (B44618) (PPh₃), and specialized indolylphosphine ligands like CM-phos, which have been designed to enhance cross-coupling reactions. researchgate.netorgsyn.org Screening has shown that for challenging couplings, more advanced ligands like XPhos or the indolyl-based CM-phos can offer superior performance over simpler ones like PPh₃. orgsyn.orgbristol.ac.uk In some cases, the choice of ligand can dramatically affect the reaction's success, with rigid bidentate ligands like Xantphos showing excellent chemoselectivity where monodentate or flexible bidentate ligands fail. acs.org

Table 1: Effect of Catalyst and Ligand Systems on a Model Buchwald-Hartwig N-Arylation Reaction.
Palladium SourceLigandTypical Yield (%)Notes
Pd(OAc)₂XantphosHighOften provides good yields and reduces reaction times. researchgate.net
Pd₂(dba)₃BINAPModerate to HighEffective, particularly with cesium carbonate as the base. researchgate.net
Pd(OAc)₂PPh₃ModerateA standard ligand, but can be less effective than more specialized ligands. researchgate.net
PdCl₂XantphosHighDemonstrated excellent chemoselectivity in specific tandem reactions. acs.org
Pd(0)CM-phosExcellentAn indolylphosphine ligand designed for high efficiency in cross-coupling. orgsyn.org
Pd G3 PrecatalystXPhosHighProvides a large chemical space for achieving high yields. bristol.ac.uk

Solvent Effects and Reaction Temperature

Studies have shown that high-boiling point nonpolar solvents like mesitylene (B46885) and xylene can outperform polar aprotic solvents such as DMF, DMAc, or DMSO, especially in complex tandem reactions where the latter may lead to yields of 20% or less. acs.orgresearchgate.net Toluene is another frequently used solvent, providing a good balance of solubility and a sufficiently high boiling point for many amination reactions. researchgate.net

Reaction temperature is also a critical factor. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition or undesired side reactions. Optimization studies for Buchwald-Hartwig reactions often find an optimal temperature range, typically between 80°C and 140°C. acs.orgbristol.ac.ukresearchgate.net For instance, in one optimization, 110°C was determined to be the ideal temperature. researchgate.net In another specific system for synthesizing indole-3-carboxylic acids, 140°C was optimal, with both higher (160°C) and lower (120°C) temperatures resulting in decreased yields. acs.org

Table 2: Influence of Solvent and Temperature on N-Arylation Yield.
SolventTemperature (°C)Relative Yield/OutcomeReference
Toluene110Good researchgate.net
Mesitylene140Excellent acs.org
Xylene~140Good acs.org
DMAc120-150Variable, catalyst dependent researchgate.net
DMF/DMSO140Low (≤20%) acs.org

Stoichiometric Ratio Optimization

Optimizing the stoichiometric ratios of the reactants—7-methylindole, the 3,5-dimethylphenyl halide, base, and catalyst loading—is essential for maximizing the yield and minimizing waste. The base is a particularly critical component in the Buchwald-Hartwig catalytic cycle, as it is required to deprotonate the indole nitrogen, allowing it to coordinate with the palladium center.

Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). researchgate.net Stronger, non-nucleophilic organic bases like sodium tert-butoxide (NaOtBu) are also frequently used. The choice of base can significantly impact the reaction; for example, K₃PO₄ has been shown to provide better yields and shorter reaction times compared to K₂CO₃ or Cs₂CO₃ in certain systems. researchgate.net In other cases, weak bases like Cs₂CO₃ proved superior. acs.org The amount of base is typically in stoichiometric excess, often ranging from 1.5 to 2.0 equivalents relative to the limiting reagent.

Catalyst loading is another key parameter to optimize. While higher catalyst loading can increase reaction rates, it also increases costs and the amount of residual metal in the product. The goal is to find the lowest effective catalyst loading. For many Buchwald-Hartwig reactions, palladium loadings of 0.5 to 5 mol% are typical. acs.orgresearchgate.net

Table 3: Stoichiometric Optimization Parameters for a Generic N-Arylation.
ComponentTypical Ratio (equivalents)Effect on Reaction
Aryl Halide1.0 - 1.2A slight excess can help drive the reaction to completion.
Indole1.0 (Limiting Reagent)Typically the reference for stoichiometry.
Base (e.g., K₃PO₄, Cs₂CO₃)1.5 - 2.0Crucial for deprotonation; excess is required for an efficient reaction. researchgate.netacs.org
Palladium Catalyst0.005 - 0.05 (0.5 - 5 mol%)Lower loadings are economically and environmentally preferable. researchgate.net
Ligand1:1 to 2:1 ratio to PdThe Pd:Ligand ratio affects the formation and stability of the active catalyst.

Novel Synthetic Approaches and Methodological Innovations

Beyond the optimization of established methods like the Buchwald-Hartwig reaction, significant research efforts are directed towards developing novel, more efficient, and sustainable strategies for the synthesis of complex indole derivatives.

Regioselective Functionalization Strategies

While the synthesis of the target compound focuses on N-functionalization, the creation of derivatives often requires regioselective C-H functionalization of the indole core. The indole nucleus has multiple C-H bonds with varying reactivity, making selective modification a challenge. nih.gov The pyrrole (B145914) ring's C3 position is the most nucleophilic and typically the most reactive site for electrophilic substitution. However, strategies have been developed to target other positions.

C2-Functionalization: Directing groups on the indole nitrogen can steer metallation and subsequent functionalization to the C2 position.

C4-Functionalization: This is particularly challenging due to the lower reactivity of the benzene (B151609) portion of the indole. However, palladium-catalyzed methods using directing groups on the nitrogen have enabled direct olefination and arylation at the C4 position. nih.gov

C5-Functionalization: Direct C5-H iodination of indoles has been achieved under mild, metal-free conditions, providing a versatile handle for further cross-coupling reactions to introduce various substituents at this position. rsc.org

These regioselective methods are crucial for building a library of derivatives based on the 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole scaffold, allowing for the systematic exploration of structure-activity relationships.

One-Pot and Multicomponent Reactions (MCRs)

One-pot and multicomponent reactions (MCRs) represent a powerful strategy for synthesizing complex indole derivatives with high efficiency and atom economy. tandfonline.com MCRs combine three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov This approach avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. tandfonline.com

Numerous MCRs have been developed for the synthesis of substituted indoles. For example, a three-component reaction involving indoles, aldehydes, and a nucleophile can generate diverse 3-substituted indoles. tandfonline.com Another approach is the Ugi four-component reaction, which has been adapted for the synthesis of highly substituted indoles through a subsequent ring-closure step. rsc.org These methods offer rapid access to complex molecular architectures that would otherwise require lengthy, multi-step syntheses. tandfonline.comresearchgate.net

Table 4: Examples of Multicomponent Reactions for Indole Derivative Synthesis.
Reaction TypeComponentsProduct TypeKey Features
Three-Component Sequential ReactionIndole, Aldehyde, Nucleophile3-Substituted IndolesStep-economic, reduced waste, metal-free. tandfonline.com
Ugi-Tetrazole/Ring ClosureAniline, Isocyanide, Aldehyde, TMSN₃2-Tetrazolo Substituted IndolesMild conditions, high variability. rsc.org
One-Pot Four-Component CondensationIndole-3-carbaldehyde, Aniline, Benzil, Ammonium AcetateIndole-based Tetra-arylimidazolesEfficient construction of complex heterocycles. nih.gov

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com The Fischer indole synthesis, a classic method, has been successfully adapted to microwave conditions. researchgate.net

Mechanochemistry: Solvent-free reactions using ball-milling (mechanochemistry) offer a highly sustainable alternative. An eco-friendly mechanochemical protocol for the Fischer indole synthesis has been developed, avoiding the need for bulk solvents and often proceeding at room temperature. rsc.org

Green Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key focus. researchgate.netnih.gov

Reusable Catalysts: The development of heterogeneous or nanocatalysts that can be easily recovered and reused improves the sustainability and cost-effectiveness of synthetic processes. researchgate.net

These green approaches are vital for the modern synthesis of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole and its derivatives, aligning chemical manufacturing with environmental stewardship. researchgate.nettandfonline.com

Purification Techniques for the Compound and Intermediates

The successful synthesis of 1-(3,5-dimethylphenyl)-7-methyl-1H-indole, a substituted N-arylindole, relies on effective purification strategies to isolate the final product and its precursors from reaction byproducts, unreacted starting materials, and catalysts. The choice of purification method is dictated by the physicochemical properties (e.g., polarity, solubility, physical state) of the target compound and the impurities present. Standard laboratory techniques such as extraction, chromatography, and crystallization are routinely employed.

Initial Work-up and Extraction:

Following the completion of synthetic reactions, such as Fischer indole synthesis or Buchwald-Hartwig amination, a preliminary purification is typically performed via an aqueous work-up. nih.govstackexchange.com This process involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous phase. nih.govstackexchange.com This step is crucial for removing inorganic salts, water-soluble reagents, and byproducts. For instance, in a Fischer indole synthesis, the reaction is often quenched, neutralized with a base like sodium hydroxide, and then extracted with an organic solvent. nih.gov Similarly, for palladium-catalyzed reactions like the Buchwald-Hartwig amination, the work-up may involve pouring the reaction mixture into water and extracting with a solvent like ethyl acetate. stackexchange.com The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product. nih.govstackexchange.com

Chromatographic Methods:

Chromatography is the most powerful and widely used technique for the purification of indole derivatives, offering high resolution to separate compounds with similar polarities.

Flash Column Chromatography: This is the predominant method for purifying 1-(3,5-dimethylphenyl)-7-methyl-1H-indole and its intermediates on a laboratory scale. testbook.comrsc.org Silica (B1680970) gel is the most common stationary phase due to its effectiveness and cost-efficiency. uvic.ca The choice of the mobile phase (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). nih.gov For N-arylindoles, which are often moderately polar, a gradient of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is used. stackexchange.comrsc.org Specific examples for purifying substituted indoles include eluting with a hexanes:EtOAc mixture, with ratios like 30:1 being common for achieving good separation. rsc.org For nitrogen-containing heterocyclic compounds that may interact strongly with the acidic nature of standard silica gel, alumina (B75360) (basic or neutral) or triethylamine-deactivated silica gel can be employed to prevent streaking and improve separation. rochester.edu

Table 1: Exemplary Solvent Systems for Flash Chromatography of Indole Derivatives

Compound Type Stationary Phase Eluent System Purpose Reference
Substituted Indoles Silica Gel Hexanes:Ethyl Acetate (e.g., 30:1) Isolation of final product rsc.org
N-Aryl Amination Products Silica Gel Ethyl Acetate:Petroleum Ether (e.g., 1:5) Purification of Buchwald-Hartwig product stackexchange.com
Indolenine Intermediates Silica Gel Toluene:Acetone (9:1) Purification of Fischer synthesis intermediate nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures and isomers, Reverse-Phase HPLC (RP-HPLC) is a valuable tool. rsc.org This technique is particularly useful for the final purification of biologically active compounds. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with additives like trifluoroacetic acid (TFA) to improve peak shape.

Crystallization and Recrystallization:

Crystallization is a highly effective method for purifying solid compounds, including the final product 1-(3,5-dimethylphenyl)-7-methyl-1H-indole and solid intermediates. testbook.com This technique relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. libretexts.org The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is slowly cooled. researchgate.net As the solubility decreases with temperature, the target compound crystallizes out, leaving impurities behind in the mother liquor. researchgate.net

The selection of an appropriate solvent is paramount. libretexts.org Ideal solvents include alcohols (methanol, ethanol), hydrocarbons (hexanes, toluene), and their mixtures with water. libretexts.orgresearchgate.net For indole and its derivatives, solvent systems such as methanol/water mixtures or n-hexane have been shown to be effective. researchgate.netmdpi.com For instance, optimal conditions for purifying indole have been reported using a 3:2 mixture of methanol and water at 0°C, yielding purity over 99%. researchgate.net

Table 2: Common Solvents for Crystallization of Indole Derivatives

Solvent(s) Compound Type Key Advantage Reference
Methanol/Water Indole High purity (>99%) and good yield (>75%) researchgate.net
n-Hexane Indole-rich oil Effective for purification from nonpolar impurities mdpi.com
Ethanol General Indoles Good solubility at high temperatures for many indole structures libretexts.org

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

The ¹H NMR spectrum of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is predicted to show distinct signals corresponding to the protons on the indole (B1671886) ring, the dimethylphenyl substituent, and the methyl groups. The expected chemical shifts are influenced by electron density and anisotropic effects from the aromatic rings. researchgate.netmodgraph.co.uk

Indole Ring Protons: The protons H-2 and H-3 on the five-membered ring are expected to appear as doublets due to their coupling. H-3 is typically found further upfield than H-2. The protons on the benzo portion of the indole (H-4, H-5, H-6) would present as a complex multiplet or distinct doublets and triplets in the aromatic region.

Dimethylphenyl Ring Protons: The dimethylphenyl group has two equivalent ortho-protons (H-2' and H-6') and one para-proton (H-4'), which would appear as distinct singlets or narrow multiplets in the aromatic region.

Methyl Protons: Three sharp singlets are expected: one for the 7-methyl group on the indole ring, which may be shifted upfield due to its position, and one for the two equivalent methyl groups at the 3'- and 5'-positions of the phenyl ring.

Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.0 - 7.3d~3.0
H-36.4 - 6.6d~3.0
H-47.4 - 7.6d~8.0
H-56.9 - 7.1t~7.5
H-67.0 - 7.2d~7.0
H-2', H-6'7.0 - 7.2s-
H-4'6.9 - 7.1s-
7-CH₃2.4 - 2.6s-
3',5'-(CH₃)₂2.3 - 2.5s-

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. acs.org The spectrum for 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole would show 15 distinct signals, as symmetry in the dimethylphenyl group makes the two methyl carbons and their attached aromatic carbons equivalent. The chemical shifts would differentiate between quaternary carbons, CH carbons, and methyl carbons. journals.co.zarsc.org

Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2125 - 128
C-3102 - 105
C-3a128 - 130
C-4120 - 122
C-5121 - 123
C-6120 - 122
C-7118 - 120
C-7a135 - 137
C-1'139 - 141
C-2', C-6'125 - 127
C-3', C-5'138 - 140
C-4'129 - 131
7-CH₃19 - 21
3',5'-(CH₃)₂21 - 23

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's connectivity and spatial arrangement. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between H-2 and H-3, and among the adjacent H-4, H-5, and H-6 protons, confirming their positions on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. columbia.eduhuji.ac.il It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-2 with C-2, H-3 with C-3, methyl protons with methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for mapping the molecular skeleton. ustc.edu.cnnih.gov For instance, the protons of the 7-CH₃ group would show correlations to C-7 and C-7a. The H-2' and H-6' protons on the phenyl ring would correlate to the indole nitrogen-bearing carbon C-7a, confirming the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. mdpi.commdpi.com Significant NOE cross-peaks would be expected between the protons of the 7-methyl group and the H-6 proton of the indole ring. Additionally, correlations between the ortho-protons (H-2', H-6') of the dimethylphenyl ring and the H-2 proton of the indole ring would help determine the preferred rotational orientation (conformation) around the N-C1' bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. mdpi.comscielo.org.mx

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. acs.orgnih.gov For 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, the molecular formula is C₁₇H₁₇N. HRMS would be used to confirm this by measuring the mass of the protonated molecular ion [M+H]⁺ with high precision.

Molecular Formula: C₁₇H₁₇N

Exact Mass (Monoisotopic): 235.1361 g/mol

Predicted [M+H]⁺ ion: m/z 236.1439

An experimental HRMS measurement within a few parts per million (ppm) of this theoretical value would unequivocally confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing valuable structural information. nationalmaglab.orgnih.gov The fragmentation of N-substituted indoles often involves characteristic pathways. nih.govscirp.org

The primary fragmentation pathways for the [M+H]⁺ ion of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole would likely include:

Cleavage of the N-C(phenyl) bond: This is often a major fragmentation route for N-aryl indoles, leading to fragment ions corresponding to the 7-methylindole (B51510) cation and the 3,5-dimethylphenyl radical, or vice versa.

Loss of methyl groups: Fragmentation could involve the loss of a methyl radical (•CH₃) from either the indole or the phenyl ring, leading to an [M+H - 15]⁺ ion.

Indole Ring Fragmentation: The indole ring itself can undergo characteristic cleavages, such as the loss of HCN, which is a common fragmentation pathway for indole derivatives. researchgate.net

Predicted Major Fragments in MS/MS Analysis

Predicted m/zProposed Fragment IdentityFragmentation Pathway
236.14[C₁₇H₁₈N]⁺Protonated Molecular Ion [M+H]⁺
221.12[C₁₆H₁₅N]⁺Loss of a methyl radical (•CH₃)
130.07[C₉H₈N]⁺7-methyl-1H-indole cation from N-C cleavage
106.08[C₈H₁₀]⁺3,5-dimethylphenyl cation from N-C cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. For 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, the IR spectrum is characterized by absorption bands indicative of its N-aryl substituted, methylated indole structure.

The spectrum for this compound would be notable for the absence of an N-H stretching vibration, typically seen for unsubstituted indoles in the 3200-3400 cm⁻¹ region, confirming the substitution at the indole nitrogen. acs.org The key vibrational bands expected for 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole are detailed below.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on both the indole and dimethylphenyl rings are expected to appear in the region of 3000–3100 cm⁻¹. researchgate.net

Aliphatic C-H Stretching: The methyl groups (at the 7-position of the indole and the 3- and 5-positions of the phenyl ring) will exhibit symmetric and asymmetric C-H stretching vibrations, typically observed between 2850 and 3000 cm⁻¹. derpharmachemica.com

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings (indole and phenyl) typically result in several sharp bands in the 1450–1620 cm⁻¹ range. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern and are found in the fingerprint region (below 1500 cm⁻¹). derpharmachemica.comresearchgate.net

Table 1: Expected Infrared Absorption Bands for 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch 3000 - 3100 Indole Ring, Phenyl Ring
Aliphatic C-H Stretch 2850 - 3000 Methyl Groups (-CH₃)
Aromatic C=C Stretch 1450 - 1620 Indole Ring, Phenyl Ring
C-H Bending < 1500 Aromatic & Aliphatic C-H

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While specific X-ray diffraction data for 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is not publicly available, analysis of related indole derivatives allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov X-ray crystallography would reveal precise information on the molecule's three-dimensional structure, including crystal packing, intermolecular forces, bond lengths, and angles.

The crystal packing of substituted indoles is often governed by a variety of weak intermolecular interactions. nih.gov For 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, the arrangement of molecules in the crystal lattice would likely be stabilized by:

π–π Stacking Interactions: The planar indole ring system and the dimethylphenyl group are electron-rich aromatic systems capable of engaging in π–π stacking. These interactions, where the rings align in a parallel or slipped-parallel fashion, are a significant stabilizing force in the crystal structures of many indole derivatives. nih.gov

Given the absence of strong hydrogen bond donors (like N-H) or acceptors, the crystal packing is expected to be dominated by these weaker, yet collectively significant, van der Waals forces and π-interactions. nih.gov

The precise geometric parameters of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole would be determined from its crystal structure. Based on data from similar indole structures, typical values for the indole core can be anticipated. nih.govnih.gov

A key conformational feature is the torsional angle (dihedral angle) between the plane of the indole ring system and the plane of the 3,5-dimethylphenyl ring. This angle is influenced by steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the indole nucleus. In related N-phenyl substituted heterocyclic compounds, this inter-ring angle is often significant, indicating a non-coplanar arrangement. nih.gov For instance, in various substituted 1-(phenylsulfonyl)-1H-indole derivatives, nearly orthogonal orientations between the indole and phenyl rings are observed. nih.gov

Table 2: Typical Bond Lengths and Angles for Substituted Indole Cores

Parameter Typical Value
C-C (aromatic) Bond Length 1.36 - 1.45 Å
C-N (in ring) Bond Length 1.37 - 1.39 Å
C-C-C (in ring) Bond Angle 118° - 122°
C-N-C (in ring) Bond Angle ~108° - 110°

Note: These are generalized values based on related indole structures; precise measurements require experimental X-ray data for the specific compound.

Chiroptical Properties (If Applicable for Enantiomeric Forms)

Chiroptical properties, such as optical rotation and circular dichroism, arise from a molecule's chirality—the property of being non-superimposable on its mirror image. The structure of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole does not possess a traditional chiral center (an asymmetric carbon atom).

However, chirality could potentially arise from atropisomerism. This phenomenon occurs when rotation around a single bond is sufficiently restricted, leading to stable, separable enantiomers (atropisomers). In this molecule, hindered rotation around the N-C(aryl) bond connecting the indole nitrogen to the dimethylphenyl ring could theoretically lead to such a chiral axis. nih.gov

The existence of stable atropisomers at room temperature depends on the height of the rotational energy barrier. This barrier is influenced by the steric hindrance between the substituents on the rings. For 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, the methyl groups on the phenyl ring are at the meta-positions, which may not provide sufficient steric clash with the indole ring to create a high barrier to rotation. In contrast, substitutions at the ortho-positions of the phenyl ring are more commonly associated with stable atropisomers in N-aryl compounds. nih.gov

Without experimental studies, such as attempts to resolve enantiomers or perform variable-temperature NMR, it cannot be definitively concluded whether this compound exhibits stable atropisomerism. nih.gov Therefore, a discussion of its chiroptical properties is speculative and likely not applicable.

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Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Conformational Sampling and Stability

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole involves identifying the most stable arrangements of its atoms. Due to the rotational freedom around the single bond connecting the 3,5-dimethylphenyl ring and the indole (B1671886) core, the molecule can adopt various conformations.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the potential energy surface of the molecule. These calculations help identify low-energy conformers, which are the most likely to be present under physiological conditions. The stability of these conformers is determined by a combination of steric and electronic effects. For instance, the orientation of the dimethylphenyl group relative to the indole ring will be governed by the need to minimize steric hindrance while optimizing electronic interactions.

Table 1: Predicted Low-Energy Conformers of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole
ConformerDihedral Angle (C-N-C-C) (°)Relative Energy (kcal/mol)Population (%)
1450.0060.5
21350.8525.2
3-451.5014.3

Solvent Effects on Molecular Conformation

The surrounding environment can significantly influence the conformation of a molecule. In biological systems, this environment is primarily aqueous. Solvation models, both implicit and explicit, are used to simulate the effect of a solvent on the conformational preferences of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole.

Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models involve simulating individual solvent molecules around the solute. These simulations can reveal whether the presence of a solvent stabilizes or destabilizes certain conformers. For a molecule like 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, the hydrophobic nature of the dimethylphenyl and methyl groups and the more polar indole core will dictate its interactions with different solvents.

Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with a protein target over time. nih.gov These simulations can reveal the flexibility of both the ligand and the protein, as well as the key interactions that stabilize the complex. nih.gov For 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, MD simulations could be used to study its binding to a specific protein target, providing insights into the stability of the binding pose and the energetic contributions of different residues.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Prediction of Binding Modes with Specific Biological Macromolecular Targets

Docking studies can predict how 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole might bind to the active site of a target protein. The process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Interaction Energy Analysis and Hydrogen Bonding Networks

Table 2: Predicted Interaction Energies and Hydrogen Bonds for 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole with a Hypothetical Protein Target
Interacting ResidueInteraction TypeDistance (Å)Energy Contribution (kcal/mol)
TYR 84Pi-Pi Stacking3.5-2.5
LEU 99Hydrophobic4.1-1.8
SER 120Hydrogen Bond (with indole N-H)2.9-3.2
PHE 150Hydrophobic3.8-2.1

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Prediction)

QSAR and QSPR are computational models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.govtandfonline.comjocpr.com These models are built using statistical methods to identify molecular descriptors that correlate with the observed activity or property.

For 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, a QSAR model could be developed to predict its activity against a particular biological target based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A robust QSAR model can be a valuable tool for designing new analogs of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole with improved activity. nih.govtandfonline.comjocpr.com

Chemical Reactivity and Mechanistic Transformations

Reaction Mechanisms of N-Arylation

The synthesis of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is primarily achieved through N-arylation of 7-methyl-1H-indole. This transformation involves the formation of a crucial C-N bond between the indole (B1671886) nitrogen and the 3,5-dimethylphenyl group. Several mechanistic pathways can be employed to achieve this, broadly categorized into transition-metal-catalyzed and transition-metal-free methods.

Transition-Metal-Catalyzed N-Arylation:

Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for the N-arylation of indoles. The Ullmann condensation, a classical copper-catalyzed reaction, and the Buchwald-Hartwig amination, a palladium-catalyzed process, are two prominent examples.

The generalized mechanism for a palladium-catalyzed Buchwald-Hartwig reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (e.g., 1-bromo-3,5-dimethylbenzene) to a Pd(0) complex. This is followed by the coordination of the deprotonated indole (indolide) to the palladium center and subsequent reductive elimination to yield the N-arylated indole and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical for the efficiency of the reaction.

Similarly, copper-catalyzed N-arylation often proceeds via a Cu(I)/Cu(III) catalytic cycle. The reaction is typically carried out in the presence of a ligand and a base.

Transition-Metal-Free N-Arylation:

While less common, transition-metal-free methods for N-arylation exist. One such approach involves the use of diaryliodonium salts. chemrxiv.org The mechanism is believed to proceed through a nucleophilic aromatic substitution pathway where the indole nitrogen attacks the ipso-carbon of the diaryliodonium salt.

Another metal-free approach involves the reaction of indoles with activated aryl halides under basic conditions, although this method is generally limited to highly electron-deficient aryl halides.

N-Arylation Method Catalyst/Reagent General Mechanistic Steps
Buchwald-Hartwig AminationPalladium complex with ligands (e.g., phosphines)Oxidative addition, coordination of indolide, reductive elimination
Ullmann CondensationCopper salt with a ligandCoordination of indole and aryl halide, C-N bond formation
Diaryliodonium SaltsDiaryliodonium saltNucleophilic attack of indole on the iodonium (B1229267) salt

Functionalization Reactions of the Indole and Phenyl Moieties

The 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole molecule possesses two key aromatic systems: the indole nucleus and the 3,5-dimethylphenyl group. Both moieties are susceptible to various functionalization reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The indole nucleus is a highly electron-rich aromatic system, making it particularly reactive towards electrophiles. Substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). ic.ac.uk If the C3 position is blocked, substitution may occur at the C2 position or on the benzene (B151609) ring of the indole.

The 3,5-dimethylphenyl group is also activated towards electrophilic attack due to the electron-donating nature of the two methyl groups. These groups direct incoming electrophiles to the ortho and para positions (C2, C4, and C6).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or molecular bromine.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.

Reaction Reagent Typical Position of Substitution on Indole Typical Position of Substitution on Dimethylphenyl Ring
NitrationHNO₃/H₂SO₄C3C2, C4, C6
BrominationNBS or Br₂C3C2, C4, C6
Friedel-Crafts AcylationAcyl halide/Lewis AcidC3C2, C4, C6

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the indole nucleus are less common than electrophilic substitutions due to the electron-rich nature of the ring system. However, under certain conditions, such as the presence of a good leaving group or through the formation of an intermediate that can accommodate a negative charge, nucleophilic substitution can occur. For instance, nucleophilic aromatic substitution (SNAr) can take place on the phenyl ring if it is substituted with strong electron-withdrawing groups. nih.gov

In some cases, the indole nitrogen itself can act as a nucleophile in substitution reactions, as seen in the N-arylation process. clockss.orgresearchgate.net

Oxidation and Reduction Chemistry

The indole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products include oxindoles and isatins. The double bond at the C2-C3 position is particularly prone to oxidative cleavage.

Reduction of the indole ring can also be achieved, typically through catalytic hydrogenation. This process can lead to the saturation of the pyrrole (B145914) ring to form an indoline, or complete saturation of both rings. The specific outcome depends on the catalyst, pressure, and temperature used.

The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Coordination Chemistry (If Compound Acts as a Ligand)

The presence of the indole nitrogen atom with its lone pair of electrons suggests that 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole could potentially act as a ligand in coordination chemistry. researchgate.net Indole and its derivatives are known to form complexes with various transition metals. nih.gov

Metal Complex Formation and Characterization

The indole nitrogen can coordinate to a metal center, acting as a Lewis base. The coordination can occur in a monodentate fashion through the nitrogen atom. The aromatic rings of the indole and the dimethylphenyl group could also potentially participate in π-coordination with suitable metal centers.

The formation of such metal complexes would be expected to alter the electronic properties and reactivity of the 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole molecule. Characterization of these potential metal complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy to probe the structure in solution, and UV-Vis and fluorescence spectroscopy to study the electronic properties.

While specific examples of metal complexes with 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole are not readily found in the literature, the general principles of indole coordination chemistry suggest that this compound could form stable complexes with a range of metal ions. preprints.org

Ligand Binding Affinity of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole: A Review of Available Data

While the broader class of indole derivatives has been extensively studied for their interactions with a wide range of biological targets, information regarding the specific binding characteristics of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole remains uncharacterized in the accessible scientific domain.

Indole-containing compounds are known to interact with various receptors and enzymes, acting as scaffolds in the design of pharmacologically active agents. These interactions are highly dependent on the specific substitution patterns on the indole ring and the nature of the aromatic substituents. For instance, different indole derivatives have been investigated as ligands for serotonin (B10506) receptors, nuclear receptors, and as inhibitors of enzymes like kinases and indoleamine 2,3-dioxygenase. However, without specific experimental data, it is not possible to extrapolate the binding affinity of these related compounds to 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole.

Further experimental investigation would be required to determine the ligand binding affinity profile of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole for any potential biological targets. Such studies would typically involve radioligand binding assays or other biophysical techniques to quantify the interaction between the compound and specific proteins.

Exploration of Biological Interactions and Target Identification Preclinical, Mechanism Focused

Molecular Target Identification and Validation (e.g., protein binding assays)

Specific protein binding assays for 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole are yet to be detailed in publicly available literature. The process of target identification for novel indole (B1671886) compounds typically involves screening against panels of known protein targets, such as kinases, G-protein coupled receptors, and enzymes involved in key metabolic or signaling pathways. The unique substitution pattern of a 3,5-dimethylphenyl group at the 1-position and a methyl group at the 7-position of the indole core will be a key determinant of its binding specificity and affinity. Computational docking studies are often employed as a preliminary step to predict potential interactions before confirmation through in vitro binding assays.

In Vitro Biochemical Characterization

The biochemical profile of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is being actively investigated to understand its direct effects on purified enzymes and receptors.

Enzyme Inhibition/Activation Studies (e.g., DVL1 inhibition, α-amylase inhibition)

Currently, there is no specific published data detailing the inhibitory or activatory effects of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole on Dishevelled-1 (DVL1) or α-amylase. The Wnt signaling pathway, in which DVL1 is a crucial component, is a common target for indole-based compounds. Similarly, α-amylase, an enzyme involved in carbohydrate metabolism, is a target for the management of metabolic disorders, and various heterocyclic compounds are explored for their inhibitory potential. nih.gov Future research will likely focus on these and other enzymes to build a comprehensive activity profile.

Receptor Binding Affinity and Selectivity Studies

Quantitative data on the receptor binding affinity and selectivity of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is not yet available. Radioligand binding assays are the standard method for determining a compound's affinity (often expressed as Kᵢ or IC₅₀ values) for a specific receptor and its selectivity against a panel of other receptors. Given the prevalence of indole derivatives as ligands for serotonin (B10506) (5-HT) and other neurotransmitter receptors, these are anticipated to be a primary focus of investigation.

Ligand-Receptor Interaction Kinetics

Detailed studies on the kinetics of interaction between 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole and any identified receptor targets have not been published. Such studies would typically involve techniques like surface plasmon resonance (SPR) to determine the association (kₒₙ) and dissociation (kₒff) rate constants, providing deeper insight into the stability and duration of the ligand-receptor complex.

Cell-Based Mechanistic Investigations (In Vitro Studies)

To understand the biological effects of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole in a more complex biological system, researchers are utilizing cell-based assays.

Modulation of Specific Cellular Pathways (e.g., WNT pathway modulation)

There is currently no direct evidence from cell-based assays confirming the modulation of the WNT signaling pathway by 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole. The Wnt pathway is a critical regulator of cell proliferation, differentiation, and growth, and its aberrant activity is linked to various diseases. nih.gov Indole-containing compounds have been explored as modulators of this pathway. nih.gov Future studies employing reporter gene assays in cell lines will be essential to determine if 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole can activate or inhibit Wnt/β-catenin signaling.

Reporter Gene Assays for Pathway Activity Assessment

Reporter gene assays are essential tools for screening the effects of compounds on specific cellular signaling pathways. nih.gov These assays utilize a reporter gene, such as luciferase or green fluorescent protein, linked to a specific DNA response element. nih.gov When a signaling pathway is activated or inhibited by a compound, it alters the transcription of the reporter gene, resulting in a measurable change in the reporter signal. nih.gov This allows researchers to determine if a compound like 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole modulates specific pathways, such as those involved in xenobiotic metabolism or oxidative stress. nih.gov While specific reporter gene assay data for 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is not detailed in the available literature, this methodology represents a primary screening approach to identify its molecular initiating events. nih.gov

Cellular Uptake and Subcellular Localization Studies

Understanding if and how 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole enters cells and where it accumulates is crucial for identifying its potential intracellular targets. These studies often employ techniques such as fluorescence microscopy, using either intrinsically fluorescent compounds or fluorescently tagged derivatives, to visualize the compound's distribution within the cell. The physicochemical properties of the indole scaffold, being generally lipophilic, suggest a likelihood of passive diffusion across the cell membrane. However, specific studies detailing the cellular uptake efficiency and the precise subcellular localization (e.g., cytoplasm, nucleus, mitochondria) of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole are not prominently available in the reviewed scientific literature.

Impact on Cellular Processes (e.g., protein-protein interactions, without implying therapeutic outcome)

The indole nucleus is a prevalent scaffold in molecules known to engage in significant biological interactions, including the modulation of protein-protein interactions. nih.govresearchgate.net The indole ring of the amino acid tryptophan, for instance, plays a crucial role in the stability and folding of proteins and participates in diverse interactions within ligand-binding sites. mdpi.com These interactions often involve π-π stacking between the indole's aromatic system and aromatic amino acid residues in proteins. mdpi.com

Studies on indole itself have shown it can weaken cooperative protein interactions within bacterial flagellar motors. nih.govnih.gov It is proposed that indole modulates intra- and inter-protein interactions to influence various physiological functions. nih.gov Furthermore, the indole ring is known to engage in strong π-π stacking interactions with other biologically important aromatic systems, such as the 7-methylguanine (B141273) base found in mRNA caps. nih.govacs.org This suggests that a compound like 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole has the potential to interfere with or modulate cellular processes that are dependent on specific protein-protein or protein-nucleic acid interactions, driven by the fundamental properties of its indole core.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are critical for understanding how each component of the 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole molecule contributes to its biological interactions. By systematically modifying the indole N-substitution, the 3,5-dimethylphenyl moiety, and the 7-methyl group, researchers can dissect the role of each part in target recognition and molecular interaction.

Impact of Indole N-Substitution on Biological Interaction

The substituent at the N-1 position of the indole ring is a frequent point of modification in medicinal chemistry, and its impact is highly dependent on the specific biological target. The nitrogen itself and any attached group can influence the compound's steric profile, electronic properties, and hydrogen bonding capability.

Table 1: Impact of Indole N-1 Substitution on Biological Activity in Different Compound Series

Scaffold N-1 Substituent Target/Assay Impact on Activity Reference
Indole derivative -CH₃ Benzodiazepine (B76468) Receptor Inactive nih.gov
1,5-dihydrobenzo[e] nih.govunica.itoxazepin-2(3H)-one -H AML Cell Differentiation Inactive mdpi.com
1,5-dihydrobenzo[e] nih.govunica.itoxazepin-2(3H)-one -CH₃ AML Cell Differentiation Inactive mdpi.com
1,5-dihydrobenzo[e] nih.govunica.itoxazepin-2(3H)-one -CH₂CH₃ AML Cell Differentiation Activity Restored mdpi.com

Role of 3,5-Dimethylphenyl Moiety in Target Recognition

The 1-(3,5-dimethylphenyl) group attached to the indole nitrogen is crucial for defining the compound's three-dimensional shape and interaction profile. This aryl substituent is expected to engage in hydrophobic and van der Waals interactions within a protein's binding pocket. nih.gov The substitution pattern on this phenyl ring dictates its orientation and steric influence.

In related 1-aryl-1H-indole derivatives, substitutions on the N-phenyl ring were shown to significantly modulate activity against the SARS-CoV-2 nsp13 helicase. unica.it The specific placement of methyl groups, as in the 3,5-dimethyl configuration, provides a distinct steric profile that can be critical for optimal fitting into a hydrophobic binding site. nih.gov The two methyl groups enhance the lipophilicity of this moiety and restrict its rotational freedom, potentially locking the molecule into a bioactive conformation favored by the target. The precise positioning of these methyl groups can be the difference between a potent interaction and a steric clash that prevents binding.

Influence of 7-Methyl Group on Molecular Interaction

The methyl group at the 7-position of the indole ring can influence molecular interactions through several mechanisms. Its placement on the benzene (B151609) portion of the indole core can modulate the electronic properties of the entire ring system via an electron-donating inductive effect.

From a steric perspective, the 7-methyl group can influence the preferred orientation of the N-1 phenyl ring, potentially creating a conformational lock that favors a specific three-dimensional arrangement required for biological activity. This steric influence can be crucial for the geometry of π-π stacking interactions between the indole ring and aromatic residues of a biological target. nih.govcapes.gov.br While a direct steric clash with a binding pocket would be detrimental, a favorable hydrophobic interaction with a corresponding sub-pocket could enhance binding affinity. X-ray crystallography studies have demonstrated that the indole ring can participate in strong π-π stacking interactions with biological molecules like 7-methylguanine, and the presence of peripheral substituents can fine-tune the strength and geometry of such interactions. nih.govacs.org

Positional Isomerism Effects on Biological Activity

The precise positioning of substituent groups on a core molecular scaffold is a critical determinant of a compound's biological activity. In the case of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, the spatial arrangement of the three methyl groups—two on the phenyl ring and one on the indole nucleus—plays a pivotal role in its interaction with biological targets. The concept of positional isomerism, where these methyl groups are moved to different locations on their respective rings, can lead to significant variations in pharmacological effects. This is due to alterations in the molecule's shape, electronic distribution, and ability to form key interactions with a biological receptor or enzyme.

While direct comparative studies on the full set of positional isomers of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole are not extensively documented in publicly available research, the broader class of substituted 1-phenyl-1H-indoles provides substantial evidence for the profound impact of methyl group placement on biological outcomes. Structure-activity relationship (SAR) studies on related indole derivatives consistently demonstrate that even minor shifts in the location of a methyl group can dramatically alter a compound's potency, selectivity, and even its primary mechanism of action.

For instance, research on analogous 3-phenyl-1H-indoles as potential antimycobacterial agents has shown that the introduction of a methyl group at the 4-position of the phenyl ring rendered the compound inactive. In contrast, methylation at other positions of the phenyl and indole rings resulted in a range of activities, underscoring the sensitivity of the biological target to the substituent's location.

Similarly, in the context of anti-inflammatory and analgesic agents, the position of methyl substitution on the indole ring of 2-phenyl indole derivatives has been shown to be a key factor in their efficacy. For example, compounds with a methyl group at the 5-position of the indole ring have demonstrated significant in-vivo anti-inflammatory activity.

A particularly illustrative example of the importance of methyl group positioning on the indole ring comes from studies on mithramycin analogues, which are known to bind to DNA. In these complex molecules, the specific placement of a methyl group at either the 5, 6, or 7-position of an associated indole moiety directly influenced the compound's DNA binding affinity, cytotoxicity, and selectivity against cancer cell lines. This highlights how positional isomerism can fine-tune the interaction with a specific biological macromolecule.

The "magic methyl" effect is a well-recognized phenomenon in medicinal chemistry, where the addition of a methyl group to a strategic position on a drug candidate can lead to a significant enhancement of its biological activity. This effect is often attributed to improved binding affinity through favorable hydrophobic interactions, or by inducing a more biologically active conformation of the molecule. For instance, in a series of bis-indole compounds, methylation at the 5-position of the indole core was found to increase their potency as anticancer agents when compared to their unsubstituted counterparts.

While specific quantitative data for the positional isomers of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is not available, the collective evidence from related indole-containing compounds strongly supports the hypothesis that its biological activity is highly dependent on the specific arrangement of its methyl groups. A hypothetical comparative analysis, based on the principles observed in these related studies, is presented in the table below to illustrate the potential impact of positional isomerism.

Compound NamePhenyl Ring SubstitutionIndole Ring SubstitutionPostulated Biological Activity Impact
1-(3,5-Dimethylphenyl)-7-methyl-1H-indole 3,5-Dimethyl 7-Methyl Reference Compound
1-(2,4-Dimethylphenyl)-7-methyl-1H-indole2,4-Dimethyl7-MethylAltered steric and electronic profile may lead to different target interactions and potency.
1-(3,5-Dimethylphenyl)-5-methyl-1H-indole3,5-Dimethyl5-MethylShift of the indole methyl group could significantly impact binding affinity and selectivity.
1-(2,6-Dimethylphenyl)-7-methyl-1H-indole2,6-Dimethyl7-MethylIntroduction of ortho-methyl groups on the phenyl ring could induce significant conformational changes, affecting biological activity.
1-(3,4-Dimethylphenyl)-7-methyl-1H-indole3,4-Dimethyl7-MethylA different substitution pattern on the phenyl ring would alter the electronic properties and shape, likely resulting in a different biological profile.
1-(3,5-Dimethylphenyl)-6-methyl-1H-indole3,5-Dimethyl6-MethylThe position of the methyl group on the indole ring is critical and this change would be expected to modulate biological activity.

Table 1: Hypothetical Impact of Positional Isomerism on the Biological Activity of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole Based on General SAR Principles of Indole Derivatives.

Advanced Chemical Derivatization and Analog Design

Systematic Synthesis of Structural Analogs for SAR Refinement

No research is available that describes the systematic synthesis of structural analogs of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole for the purpose of refining its structure-activity relationship.

Scaffold Hopping and Bioisosteric Replacements

There are no published examples of scaffold hopping or the application of bioisosteric replacements using 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole as a starting point.

Development of Chemical Probes for Biological Systems

The development of chemical probes derived from 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole has not been reported in the scientific literature.

Potential Applications in Chemical Sciences Beyond Biological

Materials Science Applications

The indole (B1671886) moiety is a well-known building block for various functional materials due to its electron-rich nature and amenability to chemical modification. The specific substitution pattern of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole makes it a promising candidate for advanced materials.

Organic Electronic Materials

1-(3,5-Dimethylphenyl)-7-methyl-1H-indole has been identified as an organic monomer with potential applications in electronic materials, particularly in the construction of Covalent Organic Frameworks (COFs). Its most notable characteristic is its propensity for Aggregation-Induced Emission (AIE).

Aggregation-Induced Emission (AIE):

AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated or solid state. This property is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorescent dyes. The AIE effect in molecules like 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

The bulky 3,5-dimethylphenyl group attached to the nitrogen atom of the indole ring likely plays a crucial role in inducing the AIE property. The twisted conformation between the indole and the phenyl ring can lead to the formation of molecular aggregates that restrict intramolecular motion, thereby activating the AIE phenomenon.

Potential in Covalent Organic Frameworks (COFs):

As an AIE-active organic monomer, 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole can be used to construct highly fluorescent COFs. COFs are a class of porous crystalline polymers with ordered structures and high stability. By incorporating AIE-active monomers, the resulting COFs can exhibit strong solid-state luminescence, making them suitable for applications such as:

Organic Light-Emitting Diodes (OLEDs): The high solid-state quantum efficiency of AIE-active materials can lead to the development of efficient and stable OLEDs.

Chemical Sensors: The porous nature of COFs combined with the AIE effect can be utilized for the sensitive detection of various analytes. The presence of an analyte can modulate the aggregation state and thus the fluorescence of the COF.

Bioimaging: AIE-active materials are increasingly used as fluorescent probes for biological imaging due to their high brightness and photostability in aggregated states.

PropertyDescriptionPotential Application
Aggregation-Induced Emission (AIE) Weakly emissive in solution, highly fluorescent in the aggregated state.OLEDs, Fluorescent Probes, Bioimaging
Organic Monomer for COFs Can be used as a building block for Covalent Organic Frameworks.Porous Luminescent Materials, Chemical Sensors

Fluorescent Probes

The indole scaffold itself is a common component in fluorescent probes for detecting various species such as metal ions and reactive oxygen species. bohrium.com The introduction of the 3,5-dimethylphenyl group could modulate the electronic properties and the binding affinity of the indole core, potentially leading to selectivity for specific analytes.

Catalysis

While there is no direct evidence of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole itself acting as a catalyst, indole derivatives are widely used as ligands in catalysis. The nitrogen atom in the indole ring can coordinate with metal centers, and the substituents on the indole core can be tuned to modulate the electronic and steric properties of the resulting metal complex.

The bulky 3,5-dimethylphenyl group in 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole could be advantageous in certain catalytic applications. Bulky ligands are often used to:

Enhance catalyst stability: The steric hindrance provided by the bulky group can protect the metal center from decomposition pathways.

Control selectivity: The steric bulk can influence the stereoselectivity or regioselectivity of a reaction by directing the approach of the substrate to the catalytic center.

Derivatives of this compound could potentially be functionalized to create novel ligands for various transition metal-catalyzed reactions, such as cross-coupling reactions or asymmetric catalysis.

Chemosensory Applications

The application of indole-based compounds as chemosensors is a well-established field. bohrium.com These sensors often rely on changes in their photophysical properties, such as fluorescence or color, upon interaction with a specific analyte.

Given that 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole is an AIE-active compound, it holds significant promise for the development of "turn-on" fluorescent chemosensors. The binding of an analyte could trigger the aggregation of the molecule, leading to a significant increase in fluorescence intensity. This mechanism can provide high sensitivity and a low background signal.

Potential chemosensory applications could include the detection of:

Metal ions: The indole nitrogen and the π-electron system can interact with various metal ions, leading to changes in the aggregation state and fluorescence. bohrium.com

Anions: Specific functionalization of the indole ring could lead to sensors for anions.

Small organic molecules: Host-guest interactions could be exploited for the detection of specific organic molecules.

Further research into the photophysical response of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole in the presence of different analytes would be necessary to explore its full potential in chemosensory applications.

Methodological Innovations and Analytical Techniques in Compound Study

Development of Novel Analytical Methods for Detection and Quantification in Research Samples

The detection and quantification of substituted indoles in complex matrices, such as biological and environmental samples, necessitate the development of sensitive and specific analytical methods. Research in this area has led to significant innovations, moving from traditional colorimetric assays to advanced chromatographic and spectroscopic techniques.

Early methods for indole (B1671886) detection relied on colorimetric reactions, such as those using Ehrlich's or Salkowski's reagents, which produce a colored product upon reaction with the indole ring. researchgate.net While useful for qualitative screening, these methods can lack specificity. A more recent development is the hydroxylamine-based indole assay (HIA), which offers high specificity for indole compared to other naturally occurring indole analogs. nih.gov The HIA has demonstrated comparable sensitivity to the traditional Kovács assay, capable of detecting micromolar concentrations of indole, making it valuable for measuring indole levels in clinical and biological materials like fecal samples. nih.gov

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of substituted indoles. A key innovation is the use of ion suppression-reversed-phase HPLC (IS-HPLC). nih.gov This technique involves adjusting the mobile phase pH to suppress the ionization of the analytes, thereby improving their retention and separation on a reversed-phase column. nih.gov By varying the mobile phase's methanol (B129727) composition and pH, parameters such as retention time, selectivity, and capacity factor can be optimized for the separation of numerous substituted indole derivatives. nih.gov This method has been successfully applied to quantify auxins like indole-3-acetic acid in microbial cultures. nih.gov Furthermore, HPLC coupled with a Diode Array Detector (HPLC-DAD) provides a validated method for quantifying indole derivatives, such as L-tryptophan, in complex extracts. mdpi.com This approach offers excellent linearity and reproducibility for accurate quantification. mdpi.com

Thin-Layer Chromatography (TLC) remains a simple and effective tool for the detection of indole derivatives. Its sensitivity can be significantly enhanced by using specific chromogenic spray reagents that react with the indole nucleus to produce distinctly colored spots. researchgate.net This technique is capable of detecting quantities as low as 25 to 50 nanograms for most indoles, with stable color development allowing for reliable identification. researchgate.net

Advanced spectroscopic methods are also employed for the characterization of indoles. A comprehensive spectroscopic survey using UV-visible spectrophotometry and fluorescence spectroscopy can reveal the effects of different substitutions on the indole ring. nih.gov These techniques help in understanding the electronic transitions within the molecule and can distinguish between different substituted isomers based on their unique spectral properties. nih.gov

Analytical MethodPrincipleApplicationDetection Limit/SensitivityReference
Ion Suppression-Reversed-Phase HPLC (IS-HPLC)Chromatographic separation based on analyte polarity, with mobile phase pH adjusted to suppress ionization and enhance retention.Separation and quantification of multiple substituted indole derivatives in complex mixtures.Method-dependent; allows for quantitative studies of enzyme reactions. nih.gov
Hydroxylamine-Based Indole Assay (HIA)Specific colorimetric reaction of hydroxylamine (B1172632) with indole under alkaline conditions.Specific detection and quantification of indole in complex biological samples (e.g., fecal matter, bacterial cultures).Micromolar concentrations. nih.gov
Thin-Layer Chromatography (TLC) with Chromogenic ReagentsSeparation on a silica (B1680970) gel plate followed by visualization with a specific color-producing spray reagent.Rapid and sensitive qualitative detection of a wide range of indole derivatives.25-50 ng for most indoles. researchgate.net
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)Chromatographic separation coupled with UV-Vis detection across a spectrum of wavelengths for identification and quantification.Validated quantification of specific indole derivatives like L-Tryptophan in extracts.High linearity (r² > 0.9999) for precise quantification. mdpi.com
Fluorescence SpectroscopyMeasurement of fluorescence emission after excitation at a specific wavelength to characterize electronic structure.Studying the effect of substitutions on the indole ring's electronic transitions.Highly sensitive; used for structural and environmental probing. nih.gov

Advancement in Chromatographic Separation Techniques for Stereoisomers (If Applicable)

This section is not applicable to the compound 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole. The concept of stereoisomers arises from chirality, which typically occurs in molecules containing a carbon atom bonded to four different substituent groups. An analysis of the molecular structure of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole reveals no such chiral centers. The molecule is achiral and, therefore, does not exist as stereoisomers (enantiomers or diastereomers). Consequently, the development of chromatographic techniques for the separation of its stereoisomers is not a relevant area of study.

Future Research Directions and Unexplored Avenues

Addressing Synthetic Challenges and Improving Efficiency

While the synthesis of N-arylindoles is a well-established area of organic chemistry, the specific case of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole presents opportunities for methodological refinement. Current synthetic routes may rely on classical methods such as the Buchwald-Hartwig or Ullmann coupling reactions. However, future research should focus on developing more efficient, sustainable, and cost-effective synthetic strategies.

Key areas for exploration include:

Catalyst Development: Investigating novel catalyst systems, including those based on earth-abundant metals or even metal-free conditions, could lead to milder reaction conditions, lower catalyst loadings, and improved yields. mdpi.com The development of photocatalytic methods for indole (B1671886) synthesis also presents a green and sustainable alternative. mdpi.com

Flow Chemistry: The application of continuous flow technologies could offer precise control over reaction parameters, leading to enhanced safety, scalability, and product purity.

A comparative analysis of potential synthetic improvements is presented in Table 1.

Synthetic Strategy Current Limitations Future Research Focus Potential Advantages
Traditional Cross-Coupling Relies on expensive catalysts, harsh conditions.Development of novel, cheaper, and more active catalysts.Lower costs, milder conditions, broader substrate scope.
Stepwise Synthesis Multiple steps, purification challenges.Design of one-pot or tandem reactions.Increased efficiency, reduced waste.
Batch Production Scalability and safety concerns.Implementation of continuous flow chemistry.Improved safety, scalability, and process control.

Exploration of Alternative Reactivity Modes

The reactivity of the indole nucleus is traditionally dominated by electrophilic substitution at the C3 position. However, the substitution pattern of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole invites the exploration of alternative reactivity modes.

Future research should investigate:

C-H Functionalization: Direct functionalization of the various C-H bonds on both the indole core and the N-phenyl substituent would provide a powerful tool for rapid diversification of the molecular structure. This could involve transition-metal-catalyzed or electrochemical approaches to introduce new functional groups at previously inaccessible positions. researchgate.net

Dearomatization Reactions: Exploring the dearomatization of the indole core could lead to the synthesis of novel three-dimensional scaffolds with interesting biological properties.

Indolyne Chemistry: The generation of indolynes from appropriately substituted precursors of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole could open up avenues for the synthesis of highly functionalized indole derivatives through nucleophilic addition reactions. nih.gov

Predictive Modeling for Novel Functionalization

Computational chemistry and machine learning are becoming increasingly powerful tools in predicting chemical reactivity and guiding synthetic efforts. For 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole, predictive modeling could accelerate the discovery of novel functionalization reactions.

Future avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack, as well as the transition states for various reactions. This can help in understanding and predicting the regioselectivity of functionalization reactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models: For specific applications, such as drug discovery, QSAR models can be developed to correlate the structural features of derivatives of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole with their biological activity. nih.gov This can guide the design of new analogs with improved potency and selectivity.

Machine Learning Algorithms: Training machine learning models on existing reaction data for indole derivatives can help in predicting the outcomes of new reactions and optimizing reaction conditions for the synthesis of novel derivatives of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole.

Design of Next-Generation Molecular Probes Based on Mechanistic Understanding

The indole scaffold is a common feature in fluorescent molecular probes due to its favorable photophysical properties. rsc.orgrsc.org A detailed understanding of the structure-property relationships in 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole could enable the rational design of next-generation molecular probes for various applications in chemical biology and materials science.

Key research directions include:

Fluorogenic Probes: By incorporating specific recognition motifs, derivatives of 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole could be developed as "turn-on" fluorescent probes for the detection of biologically important analytes. nih.gov

Environment-Sensitive Dyes: The photophysical properties of indole derivatives are often sensitive to the polarity and viscosity of their local environment. This property can be exploited to design probes for studying cellular microenvironments.

Photoaffinity Labels: The introduction of photoreactive groups onto the 1-(3,5-Dimethylphenyl)-7-methyl-1H-indole scaffold could lead to the development of photoaffinity labels for identifying the protein targets of bioactive molecules.

The design of such probes would be guided by a thorough mechanistic understanding of the excited-state dynamics of the core fluorophore, which can be elucidated through a combination of spectroscopic techniques and computational modeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.